6-Cyclopropyl-2-{1-[2-(3,5-dimethylphenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one
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Overview
Description
6-Cyclopropyl-2-{1-[2-(3,5-dimethylphenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique structure that includes a cyclopropyl group, a piperidinyl moiety, and a pyridazinone core, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-2-{1-[2-(3,5-dimethylphenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidinyl Moiety: This can be achieved through the reaction of 4-piperidone with appropriate reagents to introduce the 2-(3,5-dimethylphenoxy)acetyl group.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts.
Pyridazinone Core Construction: The pyridazinone core is typically constructed through cyclization reactions involving hydrazine derivatives and appropriate diketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-2-{1-[2-(3,5-dimethylphenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic or basic) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Studies: It can be used in biological assays to study its effects on cellular processes and pathways.
Pharmacology: Research can focus on its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.
Industrial Applications: The compound may find use in the synthesis of other complex molecules or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-2-{1-[2-(3,5-dimethylphenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor or modulator of a particular enzyme, thereby affecting a biochemical pathway.
Comparison with Similar Compounds
Similar Compounds
6-Cyclopropyl-2-{1-[2-(3,5-dimethylphenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one: shares structural similarities with other pyridazinone derivatives and piperidinyl compounds.
Other Pyridazinone Derivatives: Compounds with similar pyridazinone cores but different substituents may exhibit different biological activities and properties.
Piperidinyl Compounds: Compounds with piperidinyl moieties may have varying pharmacological profiles depending on the nature of the substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical properties not found in other similar compounds.
Properties
IUPAC Name |
6-cyclopropyl-2-[1-[2-(3,5-dimethylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-15-11-16(2)13-19(12-15)28-14-22(27)24-9-7-18(8-10-24)25-21(26)6-5-20(23-25)17-3-4-17/h5-6,11-13,17-18H,3-4,7-10,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYVHJFGDXKVTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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